An In-depth Technical Guide to 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document synthesizes available information, predictive analysis based on analogous structures, and field-proven insights to serve as a foundational resource. We will delve into its chemical and physical properties, propose a logical synthetic pathway with detailed experimental considerations, explore its reactivity and potential applications as a molecular scaffold, and provide essential safety and handling guidelines. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering the necessary technical depth to facilitate its use in novel research endeavors.
Introduction and Molecular Overview
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile belongs to the class of halogenated 2-alkoxypyridines, a structural motif that is considered a "privileged scaffold" in modern drug discovery.[1][2] The pyridine ring, an electron-deficient aromatic heterocycle, serves as a versatile framework in many biologically active compounds. The specific arrangement of substituents on this core—a chloro group at position 5, a cyclohexyloxy group at position 6, and a carbonitrile group at position 3—imparts a unique combination of electronic and steric properties that make it a valuable building block for creating diverse chemical libraries.
The chloro substituent, positioned meta to the ring nitrogen, and the electron-withdrawing nitrile group activate the pyridine ring for various chemical transformations. The bulky cyclohexyloxy group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets, while also potentially improving pharmacokinetic properties such as lipophilicity. This combination of features suggests that 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is primarily designed as an intermediate for further chemical elaboration in the synthesis of complex target molecules, particularly in the development of kinase inhibitors and other therapeutics.[3][4]
Physicochemical and Structural Properties
Precise experimental data for this compound is not extensively published. However, based on supplier information and analysis of its constituent parts, we can summarize its key properties.
| Property | Value | Source/Rationale |
| IUPAC Name | 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile | Based on standard chemical nomenclature rules.[5] |
| CAS Number | 1803597-56-9 | Confirmed through chemical supplier databases.[6][7][8] |
| Molecular Formula | C₁₂H₁₃ClN₂O | Derived from the chemical structure.[6] |
| Molecular Weight | 236.70 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted: White to off-white solid | Based on the typical appearance of similar substituted pyridinecarbonitriles. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMSO, Ethyl Acetate); Insoluble in water. | The presence of the cyclohexyloxy and aromatic rings suggests good solubility in organic solvents, while the overall structure is non-polar, predicting poor aqueous solubility. |
| Melting Point | Not publicly available. | Would require experimental determination. |
| Boiling Point | Not publicly available. | Would require experimental determination under vacuum due to the likelihood of decomposition at atmospheric pressure. |
| Purity | Min. 95% | As specified by commercial suppliers.[6] |
Synthesis and Mechanistic Considerations
The logical starting material for this synthesis is 5,6-dichloropyridine-3-carbonitrile . The two chlorine atoms on this precursor have different reactivities. The chlorine at the 6-position is more susceptible to nucleophilic attack than the one at the 5-position due to the activating effect of the ring nitrogen in the ortho position. This differential reactivity allows for a selective substitution.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via SNAr reaction.
Detailed Experimental Protocol (Predictive)
Objective: To synthesize 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile from 5,6-dichloropyridine-3-carbonitrile and cyclohexanol.
Materials:
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5,6-dichloropyridine-3-carbonitrile (1.0 eq)
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Cyclohexanol (1.1 - 1.5 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2-3 eq)
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Preparation of the Alkoxide (if using NaH): To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF and cyclohexanol. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases. This forms the sodium cyclohexoxide nucleophile in situ.
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Causality Explanation: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the more potent alkoxide nucleophile. Performing this step at 0 °C controls the exothermic reaction. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Nucleophilic Aromatic Substitution: Dissolve 5,6-dichloropyridine-3-carbonitrile in a minimal amount of anhydrous DMF and add it dropwise to the prepared alkoxide solution at room temperature.
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Alternative with K₂CO₃: If using potassium carbonate, combine 5,6-dichloropyridine-3-carbonitrile, cyclohexanol, and K₂CO₃ in DMF. This is a milder, safer alternative to NaH.
-
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Self-Validating System: TLC allows for the direct visualization of the consumption of the starting material and the formation of the product, confirming the reaction's progress and endpoint. A co-spot of the starting material and the reaction mixture should be used for accurate comparison.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Causality Explanation: The NH₄Cl quench neutralizes any remaining base. The aqueous workup removes the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic layer.
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-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile.
Chemical Reactivity and Potential Applications
The utility of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile lies in the reactivity of its functional groups, which allows it to serve as a versatile intermediate in the synthesis of more complex molecules.
Key Reactive Sites:
Caption: Key reactive sites on the 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile scaffold.
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C5-Chloro Group: This is the most synthetically versatile position. The chloro group can be displaced or used in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of aryl, heteroaryl, alkynyl, or amino substituents, providing a powerful method for rapidly building molecular diversity.
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C3-Nitrile Group: The nitrile (cyano) group is a stable and versatile functional group. It can be:
-
Hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid.
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Reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic side chain, which is often desirable in drug candidates.
-
Converted to a tetrazole ring, a common bioisostere for a carboxylic acid.
-
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and allows for salt formation with acids. It can also be oxidized to an N-oxide, which can alter the electronic properties of the ring and its metabolic profile.
Application in Drug Discovery
Given its structure, 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is an ideal intermediate for the synthesis of inhibitors targeting various enzyme classes, particularly protein kinases. The core can act as a hinge-binding motif, while the positions for further substitution (C3 and C5) allow for the exploration of different pockets within an enzyme's active site. The development of novel pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors is one example where such scaffolds are employed.
Safety and Handling
No specific safety data sheet (SDS) for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is publicly available. However, based on the known hazards of related chlorinated pyridine compounds, the following precautions should be taken:
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Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed in a dry and well-ventilated place.
-
In case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a specialized chemical intermediate with significant potential in the field of drug discovery. Its value is derived from its unique substitution pattern, which allows for selective, multi-directional chemical modifications. While detailed experimental data remains sparse in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and application. By leveraging established principles of heterocyclic chemistry, researchers can effectively utilize this compound as a versatile building block to synthesize novel and complex molecules for the development of next-generation therapeutics.
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